(R)-(+)-Blebbistatin O-Benzoate
Overview
Description
®-(+)-Blebbistatin O-Benzoate is a derivative of Blebbistatin, a well-known inhibitor of myosin II. This compound is primarily used in research to study cell motility and muscle contraction by blocking myosin II-dependent processes . The molecular formula of ®-(+)-Blebbistatin O-Benzoate is C25H20N2O3, and it has a molecular weight of 396.44 g/mol .
Mechanism of Action
Target of Action
The primary target of ®-(+)-Blebbistatin O-Benzoate is non-muscle myosin II . Myosin II is a motor protein that plays a crucial role in muscle contraction and cell motility. It is involved in various cellular processes such as cytokinesis, cell migration, and maintenance of cell shape .
Mode of Action
®-(+)-Blebbistatin O-Benzoate acts as a selective inhibitor of non-muscle myosin II . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This binding inhibits myosin ATPase activity, thereby halting acto-myosin based motility .
Biochemical Pathways
The inhibition of myosin II by ®-(+)-Blebbistatin O-Benzoate affects several biochemical pathways. It blocks cell blebbing, a process associated with cell movement and division . It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Result of Action
The inhibition of non-muscle myosin II by ®-(+)-Blebbistatin O-Benzoate leads to several molecular and cellular effects. It halts cell blebbing and migration, and disrupts cytokinesis in vertebrate cells . These effects can influence various biological processes, including cell division, wound healing, and immune response.
Biochemical Analysis
Biochemical Properties
®-(+)-Blebbistatin O-Benzoate plays a crucial role in biochemical reactions by inhibiting myosin II ATPase activity. This inhibition disrupts acto-myosin based motility, which is essential for various cellular processes such as cytokinesis and cell migration. The compound interacts with myosin II, binding halfway between the nucleotide binding pocket and the actin binding cleft, predominantly in an actin-detached conformation . This interaction relaxes the acto-myosin myofilaments, leading to several downstream effects.
Cellular Effects
®-(+)-Blebbistatin O-Benzoate has significant effects on various cell types and cellular processes. It inhibits cell blebbing, a process where the cell membrane forms bulges or “blebs.” This inhibition is rapid and reversible, making it useful for studying dynamic cellular processes . Additionally, ®-(+)-Blebbistatin O-Benzoate disrupts directed cell migration and cytokinesis in vertebrate cells. It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myosin II .
Molecular Mechanism
The molecular mechanism of ®-(+)-Blebbistatin O-Benzoate involves its binding to myosin II, where it inhibits myosin ATPase activity. This inhibition prevents the hydrolysis of ATP, which is necessary for myosin II’s interaction with actin filaments. By binding to myosin II, ®-(+)-Blebbistatin O-Benzoate stabilizes the myosin in an actin-detached state, thereby preventing acto-myosin contraction and motility . This mechanism is crucial for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-Blebbistatin O-Benzoate change over time. The compound is known for its stability and ability to maintain its inhibitory effects on myosin II-dependent processes for extended periods. Like many chemical inhibitors, it may undergo degradation over time, which can affect its long-term efficacy . Studies have shown that ®-(+)-Blebbistatin O-Benzoate can have long-term effects on cellular function, particularly in in vitro settings where it is used to study cell motility and division.
Dosage Effects in Animal Models
The effects of ®-(+)-Blebbistatin O-Benzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits myosin II activity without causing significant toxicity. At higher doses, ®-(+)-Blebbistatin O-Benzoate can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
®-(+)-Blebbistatin O-Benzoate is involved in metabolic pathways related to myosin II inhibition. The compound interacts with enzymes and cofactors that regulate myosin II activity, affecting metabolic flux and metabolite levels. By inhibiting myosin II ATPase activity, ®-(+)-Blebbistatin O-Benzoate alters the energy dynamics within cells, impacting various metabolic processes .
Transport and Distribution
Within cells and tissues, ®-(+)-Blebbistatin O-Benzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of ®-(+)-Blebbistatin O-Benzoate is crucial for its efficacy, as it needs to reach its target sites to inhibit myosin II effectively .
Subcellular Localization
®-(+)-Blebbistatin O-Benzoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that ®-(+)-Blebbistatin O-Benzoate can effectively inhibit myosin II in the relevant cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Blebbistatin O-Benzoate typically involves the esterification of ®-(+)-Blebbistatin with benzoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for ®-(+)-Blebbistatin O-Benzoate are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzoate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(+)-Blebbistatin O-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the effects of myosin II inhibition on chemical reactions and molecular interactions.
Biology: Employed in cell biology to investigate cell motility, cytokinesis, and muscle contraction by inhibiting myosin II.
Medicine: Potential therapeutic applications in treating diseases related to abnormal cell motility and muscle contraction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin II-dependent processes.
Comparison with Similar Compounds
(S)-(-)-Blebbistatin O-Benzoate: Another enantiomer of Blebbistatin O-Benzoate with similar inhibitory effects on myosin II.
Blebbistatin: The parent compound, widely used in research for its myosin II inhibitory properties.
Uniqueness: ®-(+)-Blebbistatin O-Benzoate is unique due to its specific stereochemistry, which may result in different binding affinities and inhibitory effects compared to its enantiomer and parent compound. This specificity can be crucial in research applications where precise inhibition of myosin II is required.
Properties
IUPAC Name |
[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652449 | |
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217635-67-0 | |
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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